molecular formula C16H29NO5 B15314152 Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B15314152
M. Wt: 315.40 g/mol
InChI Key: JAXWGFCUHRVPKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C16H29NO4 and a molecular weight of 299.41 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with various functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-methoxypiperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H29NO5

Molecular Weight

315.40 g/mol

IUPAC Name

tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H29NO5/c1-7-21-12(18)15(5,6)16(20)8-10-17(11-9-16)13(19)22-14(2,3)4/h20H,7-11H2,1-6H3

InChI Key

JAXWGFCUHRVPKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCN(CC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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